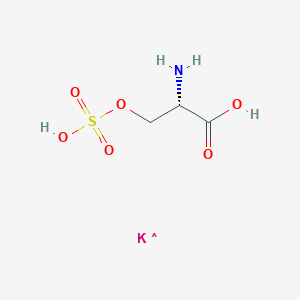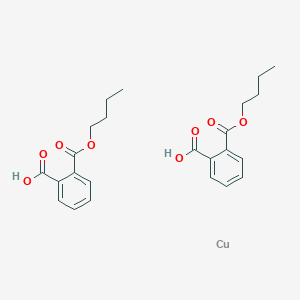
Phthalic acid mono-N-butyl ester copper(II) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid mono-N-butyl ester copper(II) salt is a chemical compound with the molecular formula C24H26CuO8 and a molecular weight of 506.01 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of phthalic acid mono-N-butyl ester copper(II) salt typically involves the reaction of phthalic acid mono-N-butyl ester with a copper(II) salt under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Phthalic acid mono-N-butyl ester copper(II) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states of copper using reducing agents.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phthalic acid mono-N-butyl ester copper(II) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology: It is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phthalic acid mono-N-butyl ester copper(II) salt involves its interaction with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in these interactions, often acting as a cofactor that facilitates the binding of the compound to its target. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Phthalic acid mono-N-butyl ester copper(II) salt can be compared with other similar compounds such as:
Phthalic acid di-N-butyl ester: Unlike the mono-N-butyl ester, this compound has two butyl ester groups, which can affect its reactivity and applications.
Phthalic acid mono-N-octyl ester: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological molecules.
Copper(II) acetate: While this compound also contains copper(II), it lacks the ester group, making it less versatile in certain applications.
This compound is unique due to its combination of the ester group and copper(II) ion, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28CuO8 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-butoxycarbonylbenzoic acid;copper |
InChI |
InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |
InChI Key |
WXQNWNSBCISOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
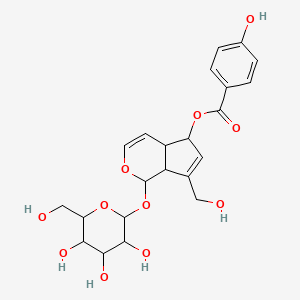
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
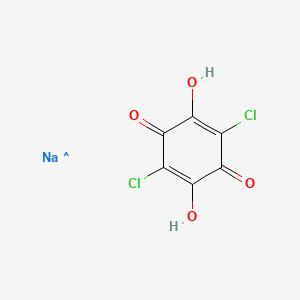
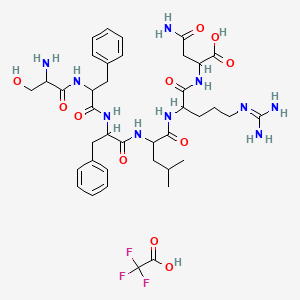
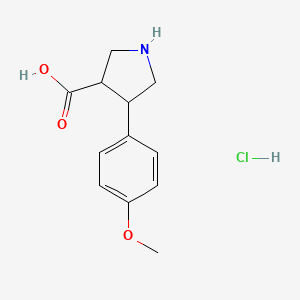
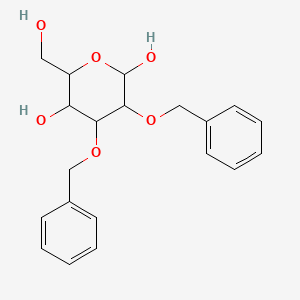
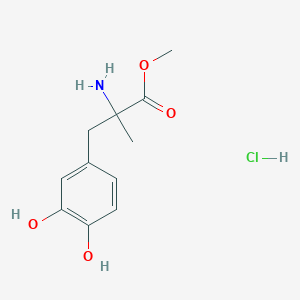
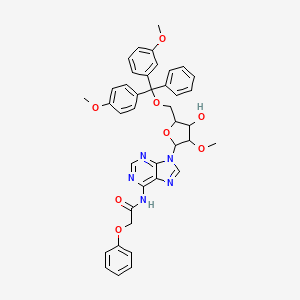
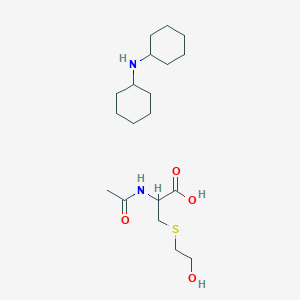
![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)

